molecular formula C52H84O22 B149964 Ardisiacrispin A

Ardisiacrispin A

Cat. No.: B149964
M. Wt: 1061.2 g/mol
InChI Key: JXTOWLUQSHIIDP-VKKSEJOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Ardisiacrispin A is a triterpenoid saponin found in various Ardisia species . It has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to target A549 human lung cancer cells . It has been suggested that the compound may interact with these cells to inhibit their proliferation and induce apoptosis .

Mode of Action

It has been suggested that the compound exerts its effects by interacting with its targets and inducing changes that lead to cell death . In the case of A549 lung cancer cells, this compound has been shown to decrease the expression of oncogenes and induce apoptosis .

Biochemical Pathways

This pathway is involved in cell survival and growth, and its disruption can lead to anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . The compound was found to have significant toxicity in A549 lung cancer cells, with an IC50 value of 57.04 ± 10.28 µg/mL

Result of Action

This compound has been shown to have cytotoxic effects on A549 human lung cancer cells . The compound induced a 50% cell death response in these cells at a concentration of 11.94 ± 1.14 µg/mL . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of lung cancer.

Biochemical Analysis

Biochemical Properties

Ardisiacrispin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic effects on tumor cells by inducing apoptosis . This compound interacts with proteins involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation and survival . Additionally, it modulates the activity of enzymes involved in metabolic pathways, contributing to its antiviral and immunomodulatory effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In lung cancer cells (A549), it induces apoptosis and decreases the expression of oncogenes . This compound influences cell signaling pathways, including the PI3K-AKT pathway, which is essential for cell growth and survival . This compound also affects gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the PI3K-AKT pathway, resulting in decreased cell proliferation and increased apoptosis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells, although the extent of its impact may vary depending on the duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound undergoes metabolic transformations, including oxidation, dehydration, and glucuronide conjugation, which influence its biological activity and stability . These metabolic pathways are crucial for the compound’s antiviral and immunomodulatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . The subcellular localization of this compound is essential for its cytotoxic and immunomodulatory effects .

Chemical Reactions Analysis

Types of Reactions: Ardisiacrispin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Properties

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTOWLUQSHIIDP-VKKSEJOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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